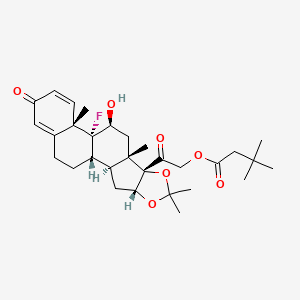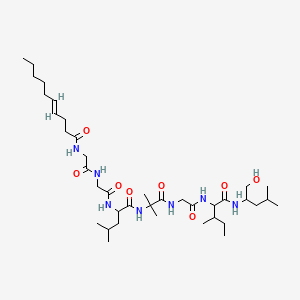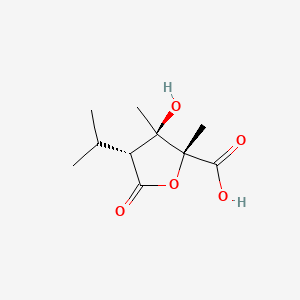
Sapropterin dihydrochloride
Overview
Description
Sapropterin dihydrochloride is a synthetic dihydrochloride salt of tetrahydrobiopterin, a naturally occurring cofactor involved in the metabolism of phenylalanine . It is primarily used to reduce blood phenylalanine concentrations in patients with hyperphenylalaninemia associated with tetrahydrobiopterin-responsive phenylketonuria .
Mechanism of Action
Target of Action
Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), primarily targets the enzyme phenylalanine-4-hydroxylase (PAH) . PAH plays a crucial role in the conversion of the amino acid phenylalanine to tyrosine .
Mode of Action
This compound acts as a cofactor for PAH, enhancing its activity . By increasing the availability of BH4, this compound stimulates the PAH enzyme, thereby improving the metabolism of phenylalanine . This results in a decrease in phenylalanine levels in the blood .
Biochemical Pathways
This compound affects several biochemical pathways. It is essential in the conversion of phenylalanine to tyrosine by PAH . It also plays a role in the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase, and the conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase . These conversions are critical for the synthesis of neurotransmitters in the body .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by body weight . The absorption of the drug is enhanced when administered with food . The best pharmacokinetic model for this compound is a one-compartment model with an absorption lag, first-order input, and linear elimination . The absorption rate and terminal half-life suggest flip-flop pharmacokinetic behavior where absorption is rate limiting . The elimination half-life is approximately 6.7 hours .
Result of Action
The primary result of this compound’s action is a decrease in blood phenylalanine levels . This is achieved by enhancing the activity of PAH, which leads to improved phenylalanine metabolism . This is particularly beneficial for individuals with phenylketonuria (PKU), a genetic disorder characterized by elevated phenylalanine levels due to a deficiency or dysfunction of PAH .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the absorption of the drug is enhanced when it is administered with food, suggesting that dietary factors can influence its efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: Sapropterin dihydrochloride is synthesized through a series of chemical reactions starting from L-erythro-biopterin . The process involves the reduction of biopterin to tetrahydrobiopterin, followed by the addition of dihydrochloride to form the final product .
Industrial Production Methods: The industrial production of this compound involves a novel process that is economically viable for commercial production . This process ensures high yield and purity of the final product, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Sapropterin dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its role as a cofactor in the metabolism of amino acids .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include molecular oxygen, NADH, and various enzymes such as phenylalanine-4-hydroxylase . The conditions for these reactions typically involve physiological pH and temperature .
Major Products Formed: The major products formed from the reactions involving this compound include tyrosine, L-dopa, and 5-hydroxytryptophan . These products are crucial for various metabolic pathways in the body .
Scientific Research Applications
Sapropterin dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a cofactor in various enzymatic reactions . In biology, it plays a crucial role in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine . In medicine, it is used to treat phenylketonuria and tetrahydrobiopterin deficiencies . Additionally, it has applications in the pharmaceutical industry for the development of drugs targeting metabolic disorders .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to sapropterin dihydrochloride include other biopterins and derivatives such as tetrahydrobiopterin, 6R-BH4, and 6R-L-5,6,7,8-tetrahydrobiopterin .
Uniqueness: This compound is unique due to its synthetic nature and its specific use in treating phenylketonuria and tetrahydrobiopterin deficiencies . Unlike other biopterins, it is available in a stable dihydrochloride form, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSUYBCOVNCALL-NTVURLEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040620 | |
| Record name | Sapropterin dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69056-38-8 | |
| Record name | Sapropterin dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sapropterin dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAPROPTERIN DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG277LF5B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B1681365.png)


![1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681368.png)









